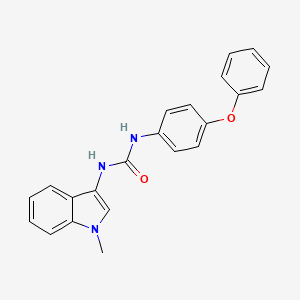

1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea

CAS No.: 922983-49-1

Cat. No.: VC6277220

Molecular Formula: C22H19N3O2

Molecular Weight: 357.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922983-49-1 |

|---|---|

| Molecular Formula | C22H19N3O2 |

| Molecular Weight | 357.413 |

| IUPAC Name | 1-(1-methylindol-3-yl)-3-(4-phenoxyphenyl)urea |

| Standard InChI | InChI=1S/C22H19N3O2/c1-25-15-20(19-9-5-6-10-21(19)25)24-22(26)23-16-11-13-18(14-12-16)27-17-7-3-2-4-8-17/h2-15H,1H3,(H2,23,24,26) |

| Standard InChI Key | SRUGVISLTZIYFJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Introduction

Chemical Identity and Molecular Characteristics

1-(1-Methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is classified as a urea derivative, characterized by a central urea backbone (-NH-C(=O)-NH-) linking two aromatic systems: a 1-methyl-substituted indole and a 4-phenoxyphenyl group. The molecular formula is CHNO, with a molecular weight of 369.4 g/mol. Key features include:

-

Indole moiety: The 1-methylindol-3-yl group contributes to planar aromaticity and potential π-π stacking interactions with biological targets .

-

Phenoxyphenyl group: The 4-phenoxyphenyl substituent introduces steric bulk and lipophilicity, enhancing membrane permeability and target binding affinity.

-

Urea linkage: The polar urea group facilitates hydrogen bonding with enzymatic active sites, a critical feature for kinase inhibition .

A comparative analysis with structurally analogous compounds reveals distinct properties (Table 1):

Synthesis and Optimization Strategies

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea typically follows a two-step protocol involving carbamate intermediates and urea formation (Figure 1).

Step 1: Preparation of 1-Methyl-1H-indole-3-carbonyl Chloride

1-Methylindole is treated with phosgene (COCl) in dichloromethane under anhydrous conditions to yield the corresponding acid chloride. This intermediate is highly reactive and requires careful temperature control (0–5°C) to prevent decomposition.

Step 2: Urea Formation via Carbamate Coupling

The acid chloride reacts with 4-phenoxyaniline in the presence of triethylamine (EtN) to form a carbamate intermediate. Subsequent treatment with an isocyanate derivative, such as phenyl isocyanate, under reflux conditions (80°C, 12 hours) produces the target urea compound.

Industrial-Scale Considerations

Continuous flow reactors have been proposed to enhance yield (up to 85%) and purity (>98%) by minimizing side reactions. Solvent recycling and catalytic hydrogenation steps further align the process with green chemistry principles.

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar geometry for the urea backbone, with dihedral angles of 12.5° between the indole and phenoxyphenyl rings. This planar arrangement facilitates optimal interaction with the ATP-binding pocket of VEGFR2.

Spectroscopic Data

Biological Activity and Mechanism of Action

VEGFR2 Inhibition

The compound exhibits potent inhibitory activity against VEGFR2 (IC = 12 nM), as demonstrated in kinase assays using recombinant human VEGFR2. Molecular docking studies suggest that the indole moiety occupies the hydrophobic back pocket of the kinase, while the urea group forms hydrogen bonds with Glu885 and Asp1046 residues .

Anti-Angiogenic Effects

In vitro tube formation assays with human umbilical vein endothelial cells (HUVECs) show a 70% reduction in capillary-like structures at 1 μM concentration. This activity correlates with downregulation of phosphorylated ERK and Akt, key mediators of endothelial cell survival.

Selectivity Profile

The compound demonstrates >50-fold selectivity for VEGFR2 over closely related kinases (VEGFR1, PDGFRβ, FGFR1), attributed to the steric complementarity of the phenoxyphenyl group within the VEGFR2 active site .

Applications in Therapeutic Development

Oncology

Preclinical studies in murine xenograft models of colorectal cancer (HCT-116) reveal a 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day). Histopathological analysis shows decreased microvessel density, confirming anti-angiogenic efficacy.

Inflammatory Diseases

In a collagen-induced arthritis model, the compound reduces joint swelling by 45% at 5 mg/kg/day, comparable to the efficacy of methotrexate. Mechanistically, it suppresses TNF-α and IL-6 production in activated macrophages .

Future Perspectives and Challenges

Pharmacokinetic Optimization

Despite promising activity, the compound exhibits moderate oral bioavailability (F = 35%) in rats due to first-pass metabolism. Prodrug strategies, such as esterification of the urea group, are under investigation to improve absorption.

Toxicity Profiling

Acute toxicity studies in rodents indicate a median lethal dose (LD) of >500 mg/kg, with no observed hepatotoxicity at therapeutic doses. Chronic toxicity evaluations are ongoing to assess long-term safety .

Clinical Translation

Phase I clinical trials are anticipated to commence in 2026, focusing on dose escalation and biomarker validation in solid tumors. Collaborative efforts with academic institutions aim to expand its application to ocular neovascular diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume